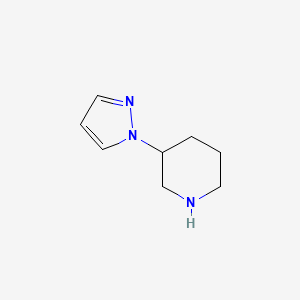

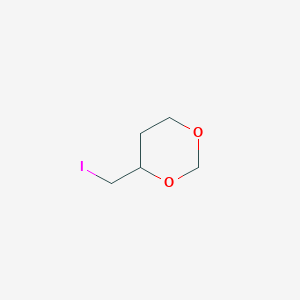

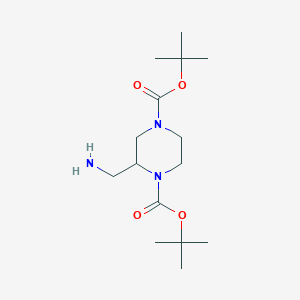

![molecular formula C13H24N2O2 B1532390 exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane CAS No. 273207-53-7](/img/structure/B1532390.png)

exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane

Descripción general

Descripción

“exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane” is a chemical compound with the CAS Number: 273207-53-7 . Its IUPAC name is tert-butyl (1R,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate . It is typically stored in a refrigerator and has a physical form of oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9-,10-,11+ . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 240.35 . The compound is an oil and should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis and Structure

Exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane plays a significant role in the synthesis of complex organic compounds. For instance, it has been utilized in the desymmetrization process leading to 6,8-dioxabicyclo[3.2.1]octanes, which are structural subunits in natural products (Burke, Müller, & Beaudry, 1999). Additionally, its derivatives have been synthesized for applications in asymmetric synthesis of constrained 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, offering a fast access to optically pure amino acids (Caputo, Cattaneo, Clerici, Gelmi, & Pellegrino, 2006).

Applications in Drug Discovery

This compound has also found applications in drug discovery, particularly in the design and preparation of new azabicyclic amines. These have been tested for their activity in α7 nicotinic acetylcholine receptor assays, showing significant potential for treating cognitive deficits in conditions like schizophrenia (Walker, Acker, Jacobsen, & Wishka, 2008).

Peptidomimetic Synthesis

In the field of peptidomimetics, this compound is crucial for the synthesis of rigid dipeptide mimetics. These mimetics are vital tools in structure-activity studies, particularly in peptide-based drug discovery (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Safety and Hazards

The safety information available indicates that “exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane” has the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Mecanismo De Acción

Target of Action

The primary target of exo-3-Aminomethyl-8-Boc-8-azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets, including neurotransmitter receptors and transporters, which play crucial roles in the nervous system .

Mode of Action

The specific mode of action of exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane is not directly available from the search results. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

The exact biochemical pathways affected by exo-3-Aminomethyl-8-Boc-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involved in neurotransmission . The downstream effects of these interactions can include changes in neuronal signaling and function .

Result of Action

The molecular and cellular effects of exo-3-Aminomethyl-8-Boc-8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, can have diverse effects at the molecular and cellular levels, often related to changes in neuronal signaling .

Propiedades

IUPAC Name |

tert-butyl (1S,5R)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYURWVQSNWVJSV-FGWVZKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131772 | |

| Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273376-40-2 | |

| Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

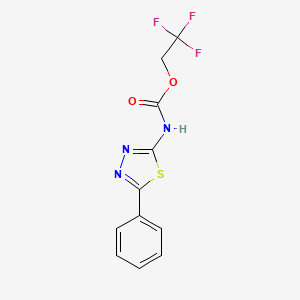

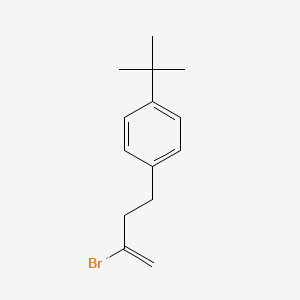

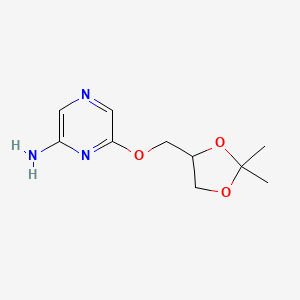

![tert-butyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B1532317.png)

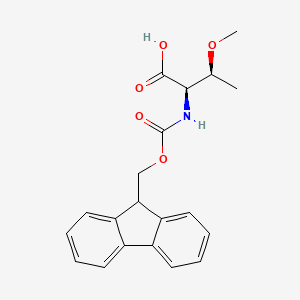

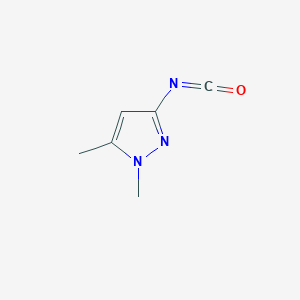

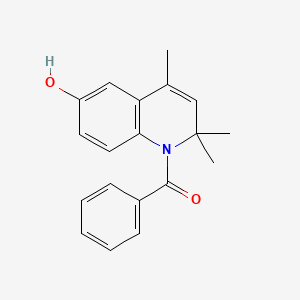

![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)

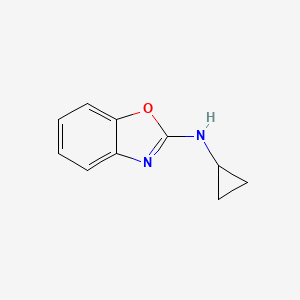

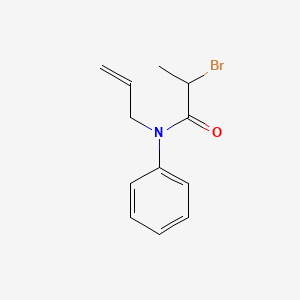

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)